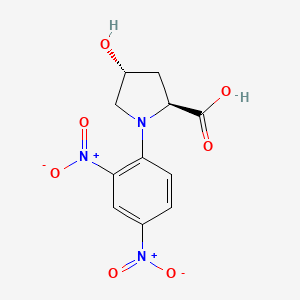

N-2-4-Dnp-hydroxy-L-proline crystalline

Descripción

N-(2,4-Dinitrophenyl)-L-proline (CAS: 1655-55-6), often abbreviated as N-Dnp-L-proline or Dnp-Pro-OH, is a crystalline derivative of the amino acid L-proline. Its molecular formula is C₁₁H₁₁N₃O₆, with a molecular weight of 281.22 g/mol . The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 2,4-dinitrophenyl (Dnp) moiety at the nitrogen position. The Dnp group introduces strong electron-withdrawing properties, making the compound highly reactive in specific chemical contexts, such as nucleophilic substitution reactions.

Notably, the name "N-2-4-Dnp-hydroxy-L-proline" provided in the query may conflate structural features absent in the available evidence. The compound described here lacks a hydroxyl group on the proline ring; instead, its distinct functionalization arises from the nitro groups on the aromatic substituent. The crystalline form is characterized by a yellow color and is primarily utilized in peptide chemistry and analytical applications due to the Dnp group’s role as a chromophore .

Propiedades

Número CAS |

16220-71-6 |

|---|---|

Fórmula molecular |

C11H11N3O7 |

Peso molecular |

297.223 |

Nombre IUPAC |

(2S,4R)-1-(2,4-dinitrophenyl)-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11N3O7/c15-7-4-10(11(16)17)12(5-7)8-2-1-6(13(18)19)3-9(8)14(20)21/h1-3,7,10,15H,4-5H2,(H,16,17)/t7-,10+/m1/s1 |

Clave InChI |

GRVQMGMRXCLMCI-XCBNKYQSSA-N |

SMILES |

C1C(CN(C1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

N-Acetyl-4-hydroxy-L-proline (cis-/trans- mixture)

- Structure/Substituents : Contains an acetyl group at the nitrogen and a hydroxyl group at the 4-position of the pyrrolidine ring. The mixture of cis and trans isomers arises from the hydroxyl group’s stereochemistry .

- Molecular Formula: C₇H₁₁NO₄ (MW: 173.17 g/mol), smaller than N-Dnp-L-proline due to the absence of nitro groups .

- Solubility : Likely more water-soluble than N-Dnp-L-proline due to the polar acetyl and hydroxyl groups.

- Applications : Used in studies of collagen metabolism and enzymatic hydroxylation .

L-Hydroxyproline (trans-4-hydroxy-L-proline)

- Structure/Substituents: Natural amino acid with a hydroxyl group at the 4R position. No N-substituents, distinguishing it from N-Dnp-L-proline .

- Molecular Formula: C₅H₉NO₃ (MW: 131.13 g/mol), significantly smaller than N-Dnp-L-proline .

- Physical Properties : Melting point (274°C ), high solubility in water and acids .

- Applications : Critical in collagen stability and biomedical research .

N-Dodecanoyl-4-hydroxy-L-proline

- Structure/Substituents: Features a long dodecanoyl chain (C₁₂) at the nitrogen and a 4R-hydroxyl group. The hydrophobic tail contrasts sharply with the aromatic Dnp group in N-Dnp-L-proline .

- Molecular Formula: C₁₇H₃₁NO₄ (MW: 313.44 g/mol), larger than N-Dnp-L-proline due to the alkyl chain .

- Applications: Potential use in lipidated peptides or surfactants due to its amphiphilic nature .

N-Methyl-L-proline

- Structure/Substituents : Substituted with a methyl group at nitrogen; lacks hydroxyl or nitro groups .

- Molecular Formula: C₆H₁₁NO₂ (MW: 129.16 g/mol), simpler than N-Dnp-L-proline .

- Reactivity/Solubility: Enhanced solubility in organic solvents due to the nonpolar methyl group; used to study proline’s conformational effects in peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.